

Piperazinomycin mechanism of action study

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Compound Focus: Piperazinomycin

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Piperazine in Modern Medicinal Chemistry

The piperazine ring is a privileged structure in drug design. Its physicochemical properties—such as improving water solubility, oral bioavailability, and providing multiple sites for hydrogen bonding—make it a valuable scaffold for developing pharmacologically active agents [1]. It is the third most common nitrogen heterocycle in FDA-approved drugs [2].

Piperazine hybrids are a prominent strategy in anticancer research. The following table summarizes key findings from recent studies on piperazine-based hybrids with demonstrated anticancer activity.

Hybrid Compound	Core Findings & Proposed Mechanisms	Key Experimental Evidence	Citation
4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles	Potent growth inhibition of renal cell carcinoma (UO-31). Putative binding to key oncogenic proteins.	NCI-60 screening, in silico Induced Fit Docking (IFD), Molecular Dynamics (MD) simulations.	[3]
Benzothiazole-Piperazine Derivatives	Cytotoxicity against A549 lung carcinoma and C6 glioma cells. Induction of apoptosis, caspase-3 activation, MMP-9 enzyme inhibition.	In vitro cytotoxicity assays, apoptosis analysis, caspase-3 activity assay, MMP-9 inhibition assay.	[4]

Hybrid Compound	Core Findings & Proposed Mechanisms	Key Experimental Evidence	Citation
Quinoline-Based Piperazine Fluorinated Inhibitors	Low nanomolar inhibitory activity against Fibroblast Activation Protein (FAP). High selectivity and metabolic stability.	Enzymatic IC50 assays, selectivity panels, metabolic stability tests in liver microsomes.	[5]

Experimental Protocols for Mechanism Study

For researchers investigating piperazine-based compounds, here are detailed methodologies for key experiments cited in the recent literature.

In Silico ADMET and Drug-Likeness Prediction

This computational analysis is a critical first step to assess a compound's potential as a drug candidate.

- **Procedure:** Tools like **SwissADME** and **QikProp** are used to predict key parameters.
- **Key Parameters to Calculate:**
 - **Bioavailability Radar:** A hexagonal plot evaluating lipophilicity, size, polarity, solubility, saturation, and flexibility [3].
 - **BOILED-Egg Model:** Predicts passive gastrointestinal absorption and brain-blood barrier penetration [3].
 - **Drug-Likeness Filters:** Check compliance with **Lipinski's Rule of Five**, **Veber's rules**, and others [3].
 - **PAINS Filter:** Screens for functional groups that may cause promiscuous activity in assays [3].

In Vitro Cytotoxicity and Antiproliferative Assays

These experiments determine a compound's ability to kill or inhibit the growth of cancer cells.

- **Standard Protocol (e.g., NCI-60 DTP):** Compounds are tested against a panel of 60 human tumor cell lines. The results are reported as a **Growth Percentage (GP)** or **GI50** (the concentration that causes 50% growth inhibition) [3].

- **Cell Lines Used:** Common lines include **A549** (lung carcinoma), **C6** (glioma), and **UO-31** (renal cell carcinoma) [4] [3].
- **Procedure:** Cells are incubated with various concentrations of the test compound for a set period (e.g., 48 hours). Cell viability is measured via colorimetric methods like MTT or SRB assays [4].

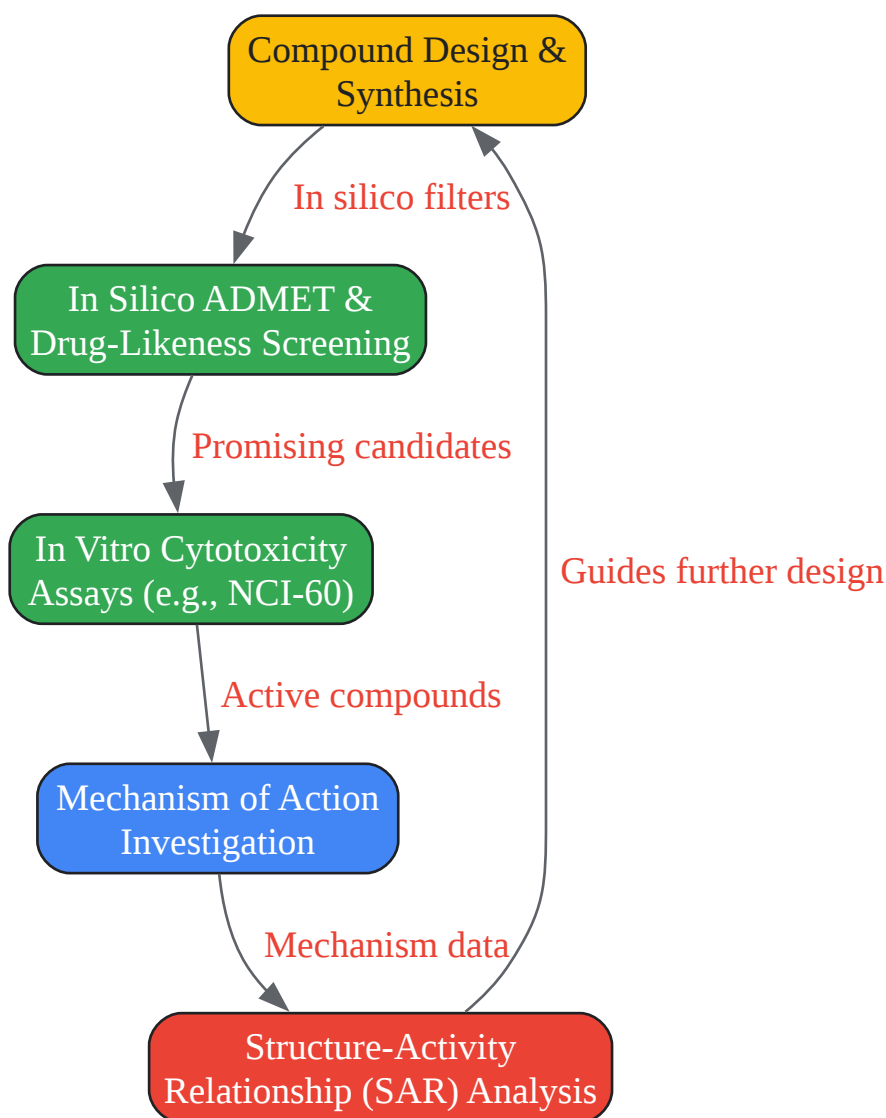
Apoptosis and Enzyme Activity Assays

These protocols help elucidate the mechanism of cell death.

- **Apoptosis Induction via Flow Cytometry:** Cells are stained with **Annexin V-FITC** and **propidium iodide (PI)** after treatment. This distinguishes live (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+) cell populations [4].
- **Caspase-3 Activation Assay:** The activity of this key executioner enzyme of apoptosis is measured using a colorimetric or fluorimetric kit that detects the cleavage of a specific substrate [4].
- **MMP-9 Inhibition Assay:** The inhibitory effect on the Matrix Metalloproteinase-9 enzyme, which is involved in cancer metastasis, can be evaluated using a gelatin zymography assay or a fluorimetric drug discovery kit [4].

Visualizing a Common Experimental Workflow

The diagram below illustrates a typical integrated protocol for evaluating a piperazine-based anticancer candidate, from initial design to mechanistic studies.



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Future Research Directions

Based on the trends in the literature, the following approaches are at the forefront of piperazine research:

- **Advanced Synthetic Techniques:** Employing methods like **photoredox C-H functionalization** and **biocatalytic C-H oxidation** to directly modify the carbon atoms of the piperazine ring, creating new structural diversity and improving pharmacological properties [2] [6].
- **Targeted Protein Inhibition:** The development of piperazine-based inhibitors for specific oncogenic targets, such as **Fibroblast Activation Protein (FAP)**, demonstrates a move towards highly selective targeted therapy and diagnostic imaging [5].

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